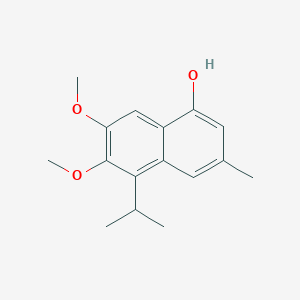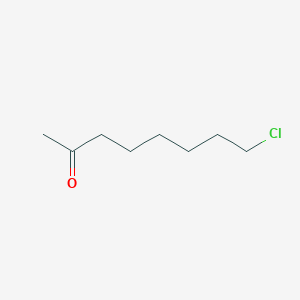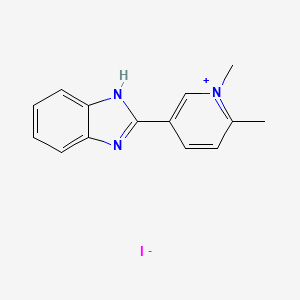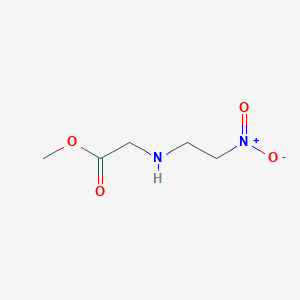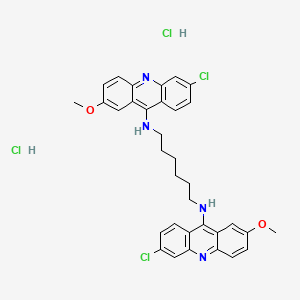
1,6-Hexanediamine, N,N'-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of acridine moieties, which are known for their biological activity and fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the acridine derivatives. The acridine moieties are synthesized through a series of reactions involving chlorination and methoxylation. These intermediates are then reacted with 1,6-hexanediamine under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine moieties.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Applications De Recherche Scientifique
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in chemical analysis and detection.
Biology: Employed in the study of DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride involves its interaction with biological molecules such as DNA. The acridine moieties intercalate between the DNA bases, disrupting the normal function of the DNA and leading to potential therapeutic effects. The compound may also interact with specific proteins and enzymes, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(9-chloro-7-methoxy-2-acridinyl)-
- 1,6-Hexanediamine, N,N’-bis(4-ethyl-9-acridinyl)-
Comparison
Compared to similar compounds, 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific substitution pattern on the acridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
75340-78-2 |
|---|---|
Formule moléculaire |
C34H34Cl4N4O2 |
Poids moléculaire |
672.5 g/mol |
Nom IUPAC |
N,N'-bis(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C34H32Cl2N4O2.2ClH/c1-41-23-9-13-29-27(19-23)33(25-11-7-21(35)17-31(25)39-29)37-15-5-3-4-6-16-38-34-26-12-8-22(36)18-32(26)40-30-14-10-24(42-2)20-28(30)34;;/h7-14,17-20H,3-6,15-16H2,1-2H3,(H,37,39)(H,38,40);2*1H |
Clé InChI |
DXFICPCOWARXFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
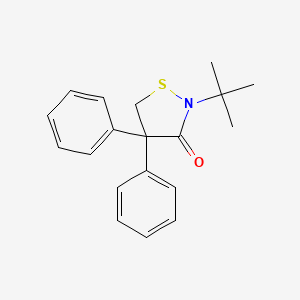
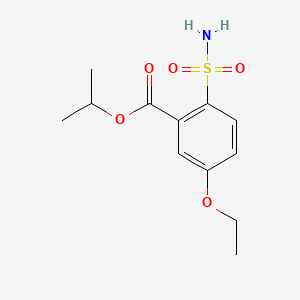
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
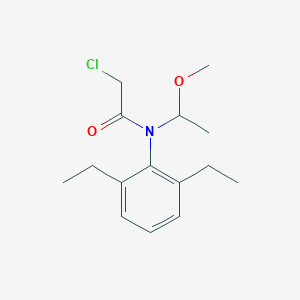
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
